molecular formula C16H14N4OS B2414966 1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone CAS No. 866131-27-3

1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone

Cat. No. B2414966
CAS RN: 866131-27-3
M. Wt: 310.38
InChI Key: NECJBLRIDPENKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a subtype of purinergic receptors, which are involved in a variety of physiological processes, including inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied in the scientific community for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, including methods involving Friedel-Crafts acylation and subsequent cyclization, has been explored. This synthesis forms the basis for developing various substituted benzyl pyridazinones and N-dialkylaminomethyl derivatives (Soliman & El-Sakka, 2011).

Herbicide Action Mechanism

Pyridazinone herbicides, including variants of pyridazinone compounds, have been studied for their inhibition of photosynthesis in plants. These compounds can interfere with chloroplast development, which is vital for plant growth (Hilton et al., 1969).

Pharmacological Properties

Research into the pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones has shown significant positive inotropic activity, which is important for heart function. The compounds also exhibit vasodilating activity, making them potential candidates for cardiovascular therapeutics (Okushima et al., 1987).

Antisecretory and Antiulcer Activities

Studies on 3(2H)-pyridazinone derivatives with a 2-cyanoguanidine moiety have demonstrated their potential in gastric antisecretory and antiulcer activities. These compounds, particularly those with a thioether linkage, show promising results in treating gastrointestinal disorders (Yamada et al., 1983).

Analytical and Chemical Studies

Analytical studies have been conducted on polysubstituted pyridazinones, exploring their potential in drug discovery through various nucleophilic aromatic substitution processes. This research contributes to understanding the chemical properties and potential applications of pyridazinone derivatives (Pattison et al., 2009).

properties

IUPAC Name

1-(4-methylphenyl)-3-(2-methylsulfanylpyrimidin-4-yl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-3-5-12(6-4-11)20-10-8-14(21)15(19-20)13-7-9-17-16(18-13)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECJBLRIDPENKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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